N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methylbenzamido group, and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.
Amidation Reaction: The methylbenzamido group can be introduced through an amidation reaction involving the corresponding amine and carboxylic acid derivative.
Fluorination: The fluorobenzyl group can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
- N-(4-bromobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
- N-(4-methylbenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
Uniqueness
N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-18-2-8-21(9-3-18)25(32)30-23-12-6-20(7-13-23)15-31-16-24(29-17-31)26(33)28-14-19-4-10-22(27)11-5-19/h2-13,16-17H,14-15H2,1H3,(H,28,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKDDUBZYKICQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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